molecular formula C10H11N3O2 B6292447 methyl 3-(1h-1,2,3-benzotriazol-1-yl)propanoate CAS No. 49636-60-4

methyl 3-(1h-1,2,3-benzotriazol-1-yl)propanoate

Cat. No.: B6292447
CAS No.: 49636-60-4
M. Wt: 205.21 g/mol
InChI Key: LJKZVTIFKLXNJV-UHFFFAOYSA-N
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Description

Methyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is a chemical compound that features a benzotriazole moiety attached to a propanoate ester. Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate typically involves the reaction of 1H-benzotriazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack of the benzotriazole nitrogen on the acrylate .

Industrial Production Methods

Industrial production of benzotriazole derivatives often involves large-scale reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzotriazole derivatives .

Scientific Research Applications

Methyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate involves its interaction with molecular targets through the benzotriazole moiety. The benzotriazole ring can stabilize negative charges and radicals, making it an effective leaving group in various reactions. This stabilization allows the compound to participate in a wide range of chemical transformations, influencing molecular pathways and targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is unique due to its ester functionality, which provides additional reactivity and versatility in chemical synthesis. The ester group allows for further modifications and transformations, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

methyl 3-(benzotriazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-15-10(14)6-7-13-9-5-3-2-4-8(9)11-12-13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKZVTIFKLXNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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